molecular formula C14H15N3O2S B5143044 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B5143044
M. Wt: 289.35 g/mol
InChI Key: IKACNNWNPYLWKO-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a cyclopropyl group attached to a thiadiazole ring, which is further connected to an acetamide moiety with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or thioamides with hydrazine derivatives under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, which involve the addition of a carbene or carbenoid to an alkene or alkyne precursor.

    Attachment of the Acetamide Moiety: The acetamide group can be introduced by acylation reactions, where an acyl chloride or anhydride reacts with an amine or amide precursor.

    Substitution with the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions, where a methoxy-substituted aromatic compound reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the thiadiazole ring or the methoxyphenyl group is oxidized to form corresponding sulfoxides, sulfones, or quinones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the methoxyphenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones, quinones.

    Reduction Products: Dihydrothiadiazoles, amines.

    Substitution Products: Various substituted thiadiazoles and methoxyphenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

    Agricultural Sciences: Thiadiazole derivatives, including this compound, have been investigated for their potential use as pesticides, herbicides, and plant growth regulators.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes, such as cell division, signal transduction, or metabolic pathways.

    Pathways Involved: The compound’s effects may be mediated through the modulation of specific signaling pathways, such as the inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression.

Comparison with Similar Compounds

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

    Similar Compounds: Other thiadiazole derivatives include 2-amino-1,3,4-thiadiazole, 2-mercapto-1,3,4-thiadiazole, and 2-phenyl-1,3,4-thiadiazole.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-19-11-5-3-2-4-10(11)8-12(18)15-14-17-16-13(20-14)9-6-7-9/h2-5,9H,6-8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKACNNWNPYLWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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